Bis(2,4-dichlorophenyl) oxalate

Vue d'ensemble

Description

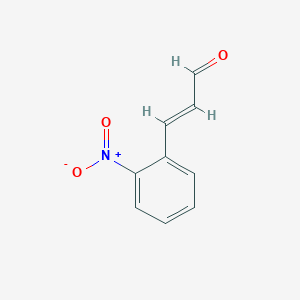

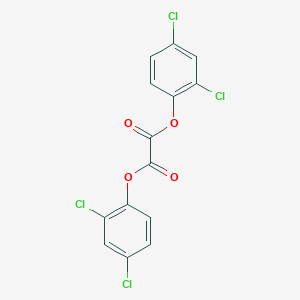

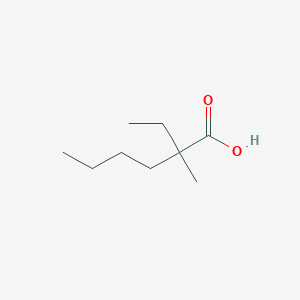

Bis(2,4-dichlorophenyl) oxalate is a chemical compound with the molecular formula C14H6Cl4O4 . It is related to other chemicals used in glow sticks such as bis(2,4,6-trichlorophenyl)oxalate (TCPO) and bis(2,4,5-trichlorophenyl-6-carbopentoxyphenyl)oxalate (CPPO) .

Synthesis Analysis

The synthesis of bis(2,4-dichlorophenyl) oxalate and its derivatives has been studied . The influence of chlorine substitution on the crystal structures of diaryl oxalate was investigated by synthesizing and characterizing three diaryl oxalate derivatives via X-ray single crystal diffraction, differential scanning calorimetry, thermogravimetric analysis, and infrared spectra .Molecular Structure Analysis

The molecular structure of bis(2,4-dichlorophenyl) oxalate is influenced by the position and number of chlorine substitutions . These substitutions affect the molecular geometries and stacking modes of diaryl oxalate by tuning the types and numbers of intermolecular interactions .Chemical Reactions Analysis

The chemical reactions of bis(2,4-dichlorophenyl) oxalate are influenced by chlorine substitution . Chlorine substitution not only affects the electronic and structural properties of the molecule itself but also gives rise to uncommon intermolecular behavior .Applications De Recherche Scientifique

Synthesis and Characterization for Polymer Composites : Bis(2,4-dichlorophenyl) oxalate has been synthesized and characterized for incorporation into polymer composites. These composites were evaluated for light capacity availability at room and low temperatures, showing satisfactory performance even after 360 days (Petre & Zecheru, 2013).

Crystal Structures of Diaryl Oxalate : Research has been conducted to understand the influence of chlorine substitution on the crystal structures of diaryl oxalate derivatives, including bis(2,4-dichlorophenyl) oxalate. This study revealed that chlorine substitution impacts the molecular geometries and stacking modes of diaryl oxalate by affecting the types and numbers of intermolecular interactions (Wu et al., 2017).

Theoretical and Experimental Investigations on Molecular Structure : A study on bis(2-methoxy-4-allylphenyl)oxalate aimed to find out the molecular characteristics and structural parameters governing the chemical behavior of this compound. The research included comparisons of theory and experimental observations, involving molecular structure, vibrational frequencies, NMR chemical shifts, and other properties (Şahin et al., 2016).

Greener Chemiluminescence Demonstration : Bis(2,4-dichlorophenyl) oxalate has been used in chemiluminescence demonstrations. Efforts have been made to design a greener chemiluminescent reaction using alternative components to avoid toxic pollution sources associated with the traditional use of bis(2,4-dichlorophenyl) oxalate (Jilani et al., 2011).

Chemiluminescence in Aqueous Micellar Systems : The chemiluminescent reaction of bis(2,4,6-trichlorophenyl) oxalate (a related compound) in aqueous micellar systems was compared with the reaction in acetonitrile and aqueous phosphate buffer, showing that the oxidation of this compound produced similar intensities of chemiluminescence in different mediums (Steijger et al., 1989).

Safety And Hazards

Bis(2,4-dichlorophenyl) oxalate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Orientations Futures

The future directions for research on bis(2,4-dichlorophenyl) oxalate could involve further investigation into the influence of chlorine substitution on the crystal structures of diaryl oxalate . Additionally, the characteristic background emission spectra associated with certain substituted diaryl oxalates used for peroxyoxalate chemiluminescence reagents could be explored .

Propriétés

IUPAC Name |

bis(2,4-dichlorophenyl) oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Cl4O4/c15-7-1-3-11(9(17)5-7)21-13(19)14(20)22-12-4-2-8(16)6-10(12)18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGANGUYEXJUJML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OC(=O)C(=O)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Cl4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50284893 | |

| Record name | bis(2,4-dichlorophenyl) oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2,4-dichlorophenyl) oxalate | |

CAS RN |

1161-08-6 | |

| Record name | NSC39611 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | bis(2,4-dichlorophenyl) oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(E)-4-phenylbut-2-enyl]benzene](/img/structure/B74182.png)